Cas no 3894-25-5 (6-Bromo-2-phenylquinoline)

6-Bromo-2-phenylquinoline 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-2-phenylquinoline
- 2-PHENYL-6-BROMOQUINOLINE
- 4-Bromo-2-phenylquinoline
- 6-Brom-2-phenyl-chinolin
- 6-bromo-2-phenyl-quinoline
- ACT10273
- AK-39633
- ANW-61490
- KB-232029
- SureCN3716180
- JVMXJQXEAZVYCI-UHFFFAOYSA-N
- DTXSID50701252
- 3894-25-5
- DA-19532
- AKOS016002931
- D94974
- A26311
- SCHEMBL3716180
- SB68626
- CS-0156368
-
- MDL: MFCD18157691
- インチ: InChI=1S/C15H10BrN/c16-13-7-9-15-12(10-13)6-8-14(17-15)11-4-2-1-3-5-11/h1-10H
- InChIKey: JVMXJQXEAZVYCI-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NC3=CC=C(C=C3C=C2)Br
計算された属性
- せいみつぶんしりょう: 283
- どういたいしつりょう: 283
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 12.9A^2
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 398.4±27.0 °C at 760 mmHg
- フラッシュポイント: 194.7±23.7 °C
- じょうきあつ: 0.0±0.9 mmHg at 25°C
6-Bromo-2-phenylquinoline セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo-2-phenylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB630-200mg |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95+% | 200mg |
179.0CNY | 2021-07-14 | |
Chemenu | CM144731-1g |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95% | 1g |
$428 | 2021-08-05 | |
Alichem | A189008269-1g |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95% | 1g |
$372.00 | 2023-09-02 | |
Ambeed | A774558-1g |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95% | 1g |
$51.0 | 2024-04-19 | |
A2B Chem LLC | AF85801-1g |
2-Phenyl-6-bromoquinoline |
3894-25-5 | 95% | 1g |
$41.00 | 2024-04-20 | |
Aaron | AR00CKUT-1g |
2-Phenyl-6-bromoquinoline |
3894-25-5 | 95% | 1g |
$53.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227008-5g |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95% | 5g |
¥1513.00 | 2024-05-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1227008-250mg |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95% | 250mg |
¥167.00 | 2024-05-15 | |
Aaron | AR00CKUT-5g |
2-Phenyl-6-bromoquinoline |
3894-25-5 | 95% | 5g |
$185.00 | 2025-02-11 | |
Chemenu | CM144731-5g |
6-Bromo-2-phenylquinoline |
3894-25-5 | 95%+ | 5g |
$*** | 2023-05-30 |
6-Bromo-2-phenylquinoline 関連文献
-
Jin-Wei Yuan,Liang-Ru Yang,Pu Mao,Ling-Bo Qu Org. Chem. Front. 2017 4 545
-
Dorothée Duvelleroy,Cécile Perrio,Olivier Parisel,Marie-Claire Lasne Org. Biomol. Chem. 2005 3 3794
-
Yan-Yun Liu,Yang Wei,Zhi-Hui Huang,Yilin Liu Org. Biomol. Chem. 2021 19 659
-
Yani Ouyang,Xiaoguang Yue,Jiehai Peng,Jiashun Zhu,Qiuyuan Shen,Wanmei Li Org. Biomol. Chem. 2022 20 6619
-
Sachinta Mahato,Anindita Mukherjee,Sougata Santra,Grigory V. Zyryanov,Adinath Majee Org. Biomol. Chem. 2019 17 7907
-
Jing Xie,Hang Huang,Tong Xu,Renhao Li,Jiuxi Chen,Xueting Ye RSC Adv. 2020 10 8586
-
Anshika Anjali,Sambit Kumar Lenka,Predhanekar Mohamed Imran,Nattamai S. P. Bhuvanesh,Samuthira Nagarajan New J. Chem. 2022 46 13608
6-Bromo-2-phenylquinolineに関する追加情報
Introduction to 6-Bromo-2-phenylquinoline (CAS No. 3894-25-5)
6-Bromo-2-phenylquinoline, with the CAS number 3894-25-5, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline class, which is known for its diverse biological activities and potential therapeutic applications. The presence of a bromine atom at the 6-position and a phenyl group at the 2-position imparts unique chemical and biological properties to this molecule, making it an interesting target for various research endeavors.
The chemical structure of 6-Bromo-2-phenylquinoline consists of a quinoline ring system, which is a fused benzene and pyridine ring. The bromine substituent at the 6-position and the phenyl group at the 2-position contribute to its electronic and steric properties, influencing its reactivity and biological activity. These structural features make it a valuable scaffold for the design and synthesis of novel compounds with potential medicinal applications.
In recent years, 6-Bromo-2-phenylquinoline has garnered significant attention due to its potential as a lead compound in drug discovery. Research has shown that this compound exhibits a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. For instance, studies have demonstrated that 6-Bromo-2-phenylquinoline can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Additionally, its antimicrobial activity against both Gram-positive and Gram-negative bacteria has been reported, making it a promising candidate for the development of new antibiotics.
The pharmacological profile of 6-Bromo-2-phenylquinoline has been further explored through in vitro and in vivo studies. In vitro assays have revealed that this compound can effectively target specific cellular pathways involved in disease progression. For example, it has been shown to inhibit the activity of key enzymes such as kinases and proteases, which are often dysregulated in cancer and inflammatory diseases. In vivo studies using animal models have also provided valuable insights into its efficacy and safety profile. These studies have demonstrated that 6-Bromo-2-phenylquinoline can significantly reduce tumor size and improve survival rates in cancer models without causing significant toxicity.
The synthetic accessibility of 6-Bromo-2-phenylquinoline is another factor that contributes to its appeal as a research tool. Various synthetic routes have been developed to efficiently produce this compound, allowing researchers to explore its structure-activity relationships (SAR) and optimize its properties for specific therapeutic applications. For instance, methods involving palladium-catalyzed cross-coupling reactions have been successfully employed to introduce various functional groups at different positions of the quinoline ring, leading to the synthesis of analogs with enhanced biological activities.
Beyond its direct therapeutic potential, 6-Bromo-2-phenylquinoline has also been used as a starting material for the synthesis of more complex molecules with diverse biological activities. Its versatility as a building block in organic synthesis makes it an important intermediate in the development of new drugs and materials. For example, researchers have utilized this compound to synthesize derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability.
In conclusion, 6-Bromo-2-phenylquinoline (CAS No. 3894-25-5) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, makes it an attractive target for drug discovery efforts. Ongoing research continues to uncover new applications for this compound, highlighting its importance in advancing our understanding of disease mechanisms and developing novel therapeutic strategies.
3894-25-5 (6-Bromo-2-phenylquinoline) 関連製品
- 1212787-76-2(4-[[2-Cyano-1-oxo-3-(3-thienyl)-2-propen-1-yl]amino]benzoic acid)
- 6909-93-9(4-Methyl-pyridine-2,5-diamine)
- 1342347-34-5(5-(4-bromophenyl)pentan-2-ol)
- 1931900-04-7(trans-3-Bromocyclobutanecarboxylic acid)
- 2142348-97-6(3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine)
- 1242137-20-7(N-4-(Aminocarbonyl)-3-fluorophenyl-2-methylalanine)
- 1620585-78-5(1H-Pyrazole-1-propanoic acid, 4-amino-, ethyl ester)
- 1515436-08-4(1-({pyrazolo1,5-apyrimidin-6-yl}methyl)piperazine)
- 1255529-23-7(Ent-Edoxaban)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
